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Cat. No.: B1294518 Get Quote

For Immediate Release

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for Methyl(oxolan-2-ylmethyl)amine and its structural

analog, Tetrahydrofurfurylamine. This analysis is intended for researchers, scientists, and drug

development professionals to facilitate the identification and characterization of these

compounds. Due to the absence of publicly available experimental spectra for Methyl(oxolan-
2-ylmethyl)amine, this guide presents predicted data based on established NMR principles

and comparison with closely related structures.

Introduction to Spectral Analysis
NMR spectroscopy is an indispensable analytical technique for elucidating the structure of

organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and

multiplicities of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment

of each atom in a molecule can be determined. This guide focuses on the spectral features of

Methyl(oxolan-2-ylmethyl)amine and compares them with the experimental data for

Tetrahydrofurfurylamine to highlight the influence of N-methylation on the NMR spectrum.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1294518?utm_src=pdf-interest
https://www.benchchem.com/product/b1294518?utm_src=pdf-body
https://www.benchchem.com/product/b1294518?utm_src=pdf-body
https://www.benchchem.com/product/b1294518?utm_src=pdf-body
https://www.benchchem.com/product/b1294518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the predicted ¹H and ¹³C NMR spectral data for

Methyl(oxolan-2-ylmethyl)amine and the experimental data for the comparative compound,

Tetrahydrofurfurylamine.

Table 1: ¹H NMR Spectral Data

Compound
Proton
Assignment

Predicted/Exp
erimental
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Methyl(oxolan-2-

ylmethyl)amine
H-1' (CH₃) ~ 2.4 Singlet (s) -

H-2' (CH₂) ~ 2.6 - 2.8 Multiplet (m) -

H-2 (CH) ~ 3.9 - 4.1 Multiplet (m) -

H-3 (CH₂) ~ 1.8 - 2.0 Multiplet (m) -

H-4 (CH₂) ~ 1.5 - 1.7 Multiplet (m) -

H-5 (CH₂) ~ 3.6 - 3.8 Multiplet (m) -

NH
Broad singlet (br

s)
-

Tetrahydrofurfury

lamine
H-1' (NH₂)

Broad singlet (br

s)
-

H-2' (CH₂) 2.7 - 2.9 Multiplet (m) -

H-2 (CH) 3.9 - 4.1 Multiplet (m) -

H-3 (CH₂) 1.8 - 2.0 Multiplet (m) -

H-4 (CH₂) 1.4 - 1.6 Multiplet (m) -

H-5 (CH₂) 3.6 - 3.8 Multiplet (m) -

Table 2: ¹³C NMR Spectral Data
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Compound Carbon Assignment
Predicted/Experimental
Chemical Shift (δ, ppm)

Methyl(oxolan-2-

ylmethyl)amine
C-1' (CH₃) ~ 36

C-2' (CH₂) ~ 58

C-2 (CH) ~ 78

C-3 (CH₂) ~ 28

C-4 (CH₂) ~ 26

C-5 (CH₂) ~ 68

Tetrahydrofurfurylamine C-2' (CH₂) ~ 48

C-2 (CH) ~ 79

C-3 (CH₂) ~ 30

C-4 (CH₂) ~ 26

C-5 (CH₂) ~ 68

Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for

accurate structural elucidation and comparison.

1. Sample Preparation:

Sample Purity: Ensure the analyte is of high purity to avoid signals from impurities.

Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for amines.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing chemical shifts (δ = 0.00 ppm).

2. NMR Instrument Parameters:
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal

signal dispersion.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Typically -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

Visualization of Structures and Workflow
To aid in the interpretation of the NMR data, the chemical structures with atom numbering and

a general workflow for NMR analysis are provided below.
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Chemical Structure of Methyl(oxolan-2-ylmethyl)amine
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Click to download full resolution via product page

Caption: Structure of Methyl(oxolan-2-ylmethyl)amine with atom numbering.
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General NMR Analysis Workflow

Sample Preparation
(Dissolution in Deuterated Solvent)

NMR Data Acquisition
(¹H, ¹³C, etc.)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Multiplicity, Integration)

Structure Elucidation/
Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for NMR spectral analysis.

Discussion and Comparison
The introduction of a methyl group on the nitrogen atom in Methyl(oxolan-2-ylmethyl)amine is

predicted to cause notable changes in the NMR spectrum compared to

Tetrahydrofurfurylamine.

¹H NMR: A new singlet signal for the N-methyl protons (H-1') is expected to appear around

2.4 ppm. The protons on the carbon adjacent to the nitrogen (H-2') in Methyl(oxolan-2-
ylmethyl)amine are likely to be slightly deshielded (shifted downfield) compared to those in
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Tetrahydrofurfurylamine due to the electronic effect of the additional methyl group. The broad

signal of the amine proton (NH) will still be present but will integrate to one proton instead of

two.

¹³C NMR: The most significant difference is the appearance of a new signal for the N-methyl

carbon (C-1') at approximately 36 ppm. The carbon adjacent to the nitrogen (C-2') is

expected to be significantly deshielded (shifted downfield by about 10 ppm) in

Methyl(oxolan-2-ylmethyl)amine compared to the primary amine, a typical effect of N-

alkylation. The chemical shifts of the tetrahydrofuran ring carbons are predicted to be less

affected by the N-methylation.

This comparative guide provides a foundational understanding of the NMR spectral

characteristics of Methyl(oxolan-2-ylmethyl)amine. The predicted data, in conjunction with

the experimental protocol and comparative analysis, serves as a valuable resource for the

identification and characterization of this and related compounds.

To cite this document: BenchChem. [Comparative NMR Spectral Analysis: Methyl(oxolan-2-
ylmethyl)amine and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294518#1h-and-13c-nmr-spectral-analysis-of-
methyl-oxolan-2-ylmethyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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